1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo-
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Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Pyrazole Ring: The pyrazole ring is introduced by reacting hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the benzodiazole and pyrazole moieties using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole moiety can intercalate with DNA, while the pyrazole ring can bind to specific enzymes, inhibiting their activity. This dual interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
- 2-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzodiazole and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12IN5O |
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Molecular Weight |
381.17 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12IN5O/c14-9-5-16-19(7-9)8-13(20)15-6-12-17-10-3-1-2-4-11(10)18-12/h1-5,7H,6,8H2,(H,15,20)(H,17,18) |
InChI Key |
YOUCKJWPUDTCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=C(C=N3)I |
Origin of Product |
United States |
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